molecular formula C17H17NO B2764646 1-benzyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one CAS No. 65486-33-1

1-benzyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

Cat. No.: B2764646
CAS No.: 65486-33-1
M. Wt: 251.329
InChI Key: HLKHTLWDRXPRRV-UHFFFAOYSA-N
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Description

1-benzyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a heterocyclic compound with a benzazepine core structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. It features a seven-membered ring fused to a benzene ring, with a benzyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route for 1-benzyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one involves the hydrogenation of 2-aminoacetophenone with trans-vertical aromatic dinitrate esters. This reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-benzyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring or the nitrogen atom.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzazepinone derivatives, while reduction can produce fully saturated benzazepines .

Scientific Research Applications

1-benzyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-benzyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is unique due to its benzyl substitution on the nitrogen atom, which can influence its chemical reactivity and biological activity. This substitution differentiates it from other benzazepine derivatives and can lead to distinct pharmacological properties .

Properties

IUPAC Name

1-benzyl-4,5-dihydro-3H-1-benzazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO/c19-17-12-6-10-15-9-4-5-11-16(15)18(17)13-14-7-2-1-3-8-14/h1-5,7-9,11H,6,10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLKHTLWDRXPRRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C(=O)C1)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901331869
Record name 1-benzyl-4,5-dihydro-3H-1-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901331869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818810
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

65486-33-1
Record name 1-benzyl-4,5-dihydro-3H-1-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901331869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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